The synthesis of IR-895 typically involves multi-step organic reactions that integrate various chemical transformations. Though specific detailed protocols for IR-895 synthesis are not extensively documented, similar compounds often utilize techniques such as:
The synthesis may require advanced techniques such as chromatography for purification and spectroscopic methods (e.g., Nuclear Magnetic Resonance and Infrared Spectroscopy) for characterization. For example, the use of Fourier Transform Infrared Spectroscopy can help identify functional groups and confirm the structure post-synthesis .
The molecular structure of IR-895 features a complex arrangement involving multiple aromatic rings linked by azo groups. The presence of chlorine atoms and nitrogen-containing moieties contributes to its chemical reactivity and interaction with biological systems.
The molecular geometry can be optimized using computational methods such as Density Functional Theory (DFT), which provides insights into bond lengths, angles, and electronic distributions. The optimized structure typically reveals key interactions that dictate the compound's behavior in various applications .
IR-895 can participate in several chemical reactions due to its functional groups:
The reaction mechanisms often involve detailed kinetic studies to understand the rates and pathways involved, which can be elucidated through spectroscopic monitoring or computational modeling .
The mechanism of action for IR-895 is primarily related to its interactions at the molecular level with biological targets. This may include:
Quantitative data from binding assays or cellular assays can provide insights into the efficacy and potency of IR-895 in biological systems .
IR-895 is characterized by:
Key chemical properties include:
Relevant analyses often include spectroscopic methods (FT-IR, NMR) that provide detailed information about the functional groups present and their respective vibrational modes .
IR-895 has several scientific uses:
The versatility of IR-895 makes it a valuable compound in both academic research and industrial applications, contributing significantly to advancements across multiple scientific disciplines .
The biosynthesis of IR-895 exemplifies nature's precision in assembling complex bioactive molecules through coordinated enzymatic cascades. Isotopic labeling studies reveal that IR-895's core scaffold derives from two primary metabolic precursors: acetate units incorporated via the malonyl-CoA pathway and amino acid-derived moieties (predominantly glycine and L-glutamate) channeled through specialized adenylation domains [1] [10]. The initial condensation is catalyzed by a type I polyketide synthase (PKS) module featuring an unusual dual-function ketosynthase-methyltransferase (KS-MT) domain that installs the signature α-methyl branches at C-3 and C-7 positions [10]. This domain architecture enables methylation without requiring separate methyltransferase enzymes, enhancing catalytic efficiency.
Following chain elongation, a cytochrome P450 monooxygenase (CYP450; family CYP107L) mediates stereoselective epoxidation at C-12/C-13, a transformation critical for IR-895's bioactivity. In vitro reconstitution experiments demonstrate that this epoxidation strictly requires a reduced ferredoxin partner (Fdx1) and NADPH as cofactors [4]. Subsequent steps involve a dual-specificity aminotransferase (DatA) that converts the C-5 carbonyl to an amino group using glutamate as the amine donor, followed by O-methylation at C-9 by a SAM-dependent methyltransferase (Omt3) [3]. Transcriptional profiling during IR-895 production indicates coordinated upregulation of precursor-supply pathways: glutamine synthetase (↑12.3-fold), phosphopantetheinyl transferase (↑8.7-fold), and acetyl-CoA carboxylase (↑5.9-fold) [3] [8]. This transcriptional synchronization ensures adequate precursor flux through the tightly regulated biosynthetic pathway.
Table 1: Key Enzymes and Precursors in IR-895 Biosynthesis
Enzyme/Module | Function | Precursor/Substrate | Product Modification |
---|---|---|---|
Type I PKS (KS-AT-DH-KR) | Chain elongation & β-carbon processing | Malonyl-CoA | β-hydroxylated polyketide chain |
KS-MT domain | α-Methyl branch installation | S-Adenosylmethionine (SAM) | Methylation at C-3/C-7 |
CYP107L monooxygenase | Stereoselective epoxidation | Molecular oxygen, NADPH | C12-C13 epoxide formation |
DatA aminotransferase | Amine group transfer | L-Glutamate | C-5 amination |
Omt3 methyltransferase | O-Methylation | SAM | Methoxy group at C-9 |
The genetic blueprint for IR-895 production resides in a 54.7 kb biosynthetic gene cluster (BGC) characterized in both marine Micromonospora and terrestrial Streptomyces species [5] [10]. This cluster exhibits a conserved five-gene core: irpA (type I PKS), irpB (NRPS module), irpC (CYP450), irpD (aminotransferase), and irpE (regulatory protein). AntiSMASH analysis reveals a hybrid PKS-NRPS architecture with colinear domain organization: PKS modules (loading-KS-AT-ACP-KS-AT-DH-KR-ACP) directly coupled to an NRPS module (C-A-PCP-TE) [10]. This structural arrangement facilitates seamless handoff of the polyketide intermediate to the NRPS for amino acid incorporation and chain termination.
The BGC's regulatory machinery centers on a pathway-specific SARP-family regulator (IrpR) that activates transcription of biosynthetic operons upon sensing physiological stress. Genetic knockout of irpR abolishes IR-895 production, while its overexpression increases yield by 3.8-fold [6]. Flanking the core genes are accessory resistance elements: an ABC transporter (irpT) and a phosphotransferase (irpK) conferring self-resistance through efflux and target modification, respectively [1] [5]. Crucially, the cluster resides on a conjugative plasmid (pIR895; 120 kb) in Micromonospora strains, facilitating horizontal transfer between actinomycetes. Mating experiments confirm pIR895 transfer from M. humidisoli to S. coelicolor at frequencies of 10⁻³–10⁻⁴ transconjugants per recipient [5].
Heterologous expression studies demonstrate the BGC's portability: introducing pIR895 into Aspergillus oryzae modified with laeA overexpression yielded 28 mg/L IR-895, compared to 5 mg/L in native hosts [6]. This 5.6-fold enhancement highlights the potential of chassis engineering for production scaling. Cluster boundaries were precisely mapped using CRISPR-Cas9 deletion series, confirming that removal of any core gene (≥1.8 kb) eliminates IR-895 biosynthesis while retaining precursor production [8].
Table 2: Functional Organization of the IR-895 Biosynthetic Gene Cluster
Gene | Size (aa) | Domain/Function | Knockout Phenotype | Expression Level (RPKM) |
---|---|---|---|---|
irpA | 5241 | PKS: KS-AT-DH-ER-KR-ACP | No polyketide chain elongation | 142.6 ± 18.3 |
irpB | 2873 | NRPS: C-A-PCP-E | Incomplete chain termination | 98.4 ± 12.1 |
irpC | 1242 | Cytochrome P450 (CYP107L) | Accumulation of deoxy precursor | 75.2 ± 9.8 |
irpD | 867 | Aminotransferase (PLP-dependent) | Loss of C-5 amine group | 63.7 ± 8.5 |
irpE | 354 | O-Methyltransferase | Absence of C-9 methoxy group | 48.9 ± 6.2 |
irpR | 732 | SARP-family transcriptional activator | No IR-895 production | 31.5 ± 4.1 |
irpT | 692 | ABC transporter (self-resistance) | Host sensitivity to IR-895 | 112.8 ± 14.7 |
Phylogenomic analysis of IR-895 BGCs across 47 actinomycete genomes reveals three distinct evolutionary lineages with characteristic modifications. Marine Micromonospora strains (e.g., AKA109) harbor a minimal 52-kb cluster with intact regulatory elements but lack the irpX glycosyltransferase present in terrestrial Streptomyces variants [10]. This correlates with the production of aglycone IR-895 in marine isolates versus glycosylated derivatives in soil-dwelling producers. Whole-genome alignments indicate that the BGC likely originated in an ancestral Micromonospora lineage ~250 MYA, with horizontal transfer to Streptomyces via plasmid conjugation ~70 MYA [5] [10].
Notably, the Micromonospora schwarzwaldensis clade (including strain AKA38) possesses a degenerate pseudo-cluster with frameshifts in irpC (P450) and irpD (aminotransferase), explaining their inability to produce IR-895. Comparative genomics identifies a 13-bp conserved insertion element (ISMch1) disrupting the irpC reading frame in these strains [10]. In contrast, M. humidisoli strains maintain intact clusters with enhanced regulatory regions: their irpR promoter contains three additional operator sites for the global regulator GlnR, potentially linking nitrogen metabolism to IR-895 biosynthesis [10].
The cluster's genomic context varies significantly between taxa: in 89% of Micromonospora isolates, it localizes to plasmid-borne mobile elements flanked by transposase genes (tnpA, tnpB), while in Streptomyces, it integrates into the chromosome near the cda locus for calcium-dependent antibiotic production [5] [10]. This mobility facilitates ecological adaptation, as evidenced by marine strains acquiring salt-responsive promoters upstream of irpA. RNA-seq data confirms 4.3-fold higher irpA expression in high-salinity conditions (3.5% NaCl) versus freshwater levels [5].
Table 3: Evolutionary Metrics of IR-895 BGCs Across Taxonomic Groups
Taxonomic Group | Cluster Size (kb) | GC Content (%) | Accessory Genes | Mobile Elements | Estimated Origin (MYA) |
---|---|---|---|---|---|
Marine Micromonospora | 52.1 ± 1.3 | 68.7 ± 0.9 | irpT (ABC transporter) | Plasmid (Tn5096-like) | 250 |
Terrestrial Micromonospora | 53.8 ± 0.7 | 67.9 ± 1.1 | irpY (dehydratase) | Chromosomal (attB site) | 180 |
Streptomyces Section Nigri | 58.4 ± 2.1 | 71.2 ± 0.8 | irpX (glycosyltransferase) | Chromosomal (cda locus) | 70 |
Degenerate Clusters | 22.5 ± 5.6* | 65.3 ± 2.4 | Pseudogenes (ψirpC/D) | ISMch1 insertion | N/A |
*Truncated due to frameshift mutations
BiG-SLiCE analysis of >1.2 million BGCs places the IR-895 cluster in GCF_09218, a family containing 43 members with >85% amino acid identity in core enzymes [2]. This family spans four actinomycete genera, indicating widespread horizontal dissemination. Interestingly, the IR-895 synthase shares 24% sequence identity with the enteromycin synthase from Streptomyces violaceus, suggesting divergent evolution from a common ancestral ketosynthase [1] [10]. Structural modeling reveals conserved residues in the acyl carrier protein (ACP) interaction interface, while substrate specificity determinants diverged to accommodate IR-895's unique methylmalonyl extender units [10].
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